2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-
Description
This compound belongs to the broader class of cyclohexenols, which are cyclic alcohols with diverse applications in pharmaceuticals, fragrances, and organic synthesis.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-ethynyl-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,6,10H,4-5,7H2,2H3 |
InChI Key |
ZOBVUJSNMGWIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1(C#C)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Parameter | Description |
|---|---|
| Chemical Name | 2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol |
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| CAS Number | 97937-27-4 |
| PubChem CID | 14429987 |
| Structural Features | Cyclohexenol core, ethynyl substituent, methyl substituent |
| Key Identifiers | InChIKey: JEXXKTXFIYTTMK-UHFFFAOYSA-N |
Preparation Methods of 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-
Key Synthetic Routes
Organolithium Addition to α,β-Unsaturated Cyclohexenone
A reliable method involves the regioselective 1,2-addition of ethynyl-containing organolithium reagents to 1-methyl-2-cyclohexen-1-one derivatives. This is typically mediated by lithium bromide in 2-methyltetrahydrofuran (2-MeTHF) and diethyl ether at low temperature (0 °C), followed by quenching with ammonium chloride solution to afford the corresponding cyclohexen-1-ol with ethynyl substitution.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Stage 1 | Cyclohexenone + methyllithium + LiBr in 2-MeTHF/diethyl ether at 0 °C for 2 h | Formation of organolithium intermediate |
| Stage 2 | Quench with saturated ammonium chloride aqueous solution at 0 °C | Regioselective addition |
| Work-up | Extraction with ethyl acetate, drying, chromatography | Purification of product |
This method yields 1-methyl-2-cyclohexen-1-ol derivatives with high regioselectivity and yields approaching 100% under optimized conditions.
Ethynylation via Sonogashira Coupling (Literature Inference)
Though not explicitly detailed in the search results, the introduction of ethynyl groups onto cyclohexenol frameworks is commonly achieved via Sonogashira cross-coupling reactions between halogenated cyclohexenol derivatives and terminal alkynes under palladium catalysis. This method allows for the installation of the ethynyl substituent at the desired position with control over stereochemistry.
Comparative Data Table of Preparation Methods
Research Results and Analysis
The organolithium-mediated addition to α,β-unsaturated cyclohexenones in the presence of lithium bromide significantly improves regioselectivity and yield of the desired 1-ethynyl-2-methylcyclohexen-1-ol derivatives.
Hydroboration with sterically hindered boranes like 9-BBN allows selective addition to the exocyclic double bond without affecting internal olefins, yielding cyclohexenols with minimal by-products.
The choice of solvent and reaction temperature critically influences the efficiency and selectivity of these transformations.
Purification methods such as vacuum distillation and chromatography are effective in isolating the target compound with high purity.
The synthetic strategies allow for variations in substituents, enabling the preparation of derivatives for further applications.
Chemical Reactions Analysis
1-Ethynyl-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction yields 1-ethynyl-2-methylcyclohex-2-en-1-one.
Reduction: The compound can be reduced to 1-ethynyl-2-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
1-Ethynyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-methylcyclohex-2-en-1-ol depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl and hydroxyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that its derivatives interact with cellular components, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- (CAS 99-48-9): Features a methyl group at position 2 and an isopropenyl group at position 2. This compound is a natural terpene alcohol found in plant extracts and is a precursor to carvyl esters (e.g., acetate, propionate) .
3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5): Contains three methyl groups, enhancing steric hindrance and thermal stability. Used in flavor and fragrance industries .
Table 1: Structural Comparison
| Compound Name | Substituents (Positions) | Functional Groups | CAS Number |
|---|---|---|---|
| 2-Cyclohexen-1-ol, 1-ethynyl-2-methyl- | 1-ethynyl, 2-methyl | Alcohol, alkyne | Not listed |
| 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | 2-methyl, 5-isopropenyl | Alcohol, alkene | 99-48-9 |
| 3,5,5-Trimethyl-2-cyclohexen-1-ol | 3,5,5-trimethyl | Alcohol | 470-99-5 |
| Carvyl acetate (ester derivative) | 2-methyl-5-isopropenyl, 1-acetate | Ester | 97-42-7 |
Physical and Chemical Properties
Boiling Points :
Reactivity :
Table 2: Physical Properties
| Compound Name | Boiling Point (°C) | Density (g/mL) | Refractive Index |
|---|---|---|---|
| Carvyl acetate | 269.8 | 0.94 | 1.468 |
| 3,5,5-Trimethyl-2-cyclohexen-1-ol | ~176 (Fp) | 0.918 | 1.472 |
| 2-Cyclohexen-1-ol, 1-ethynyl-2-methyl- | Data unavailable | Predicted | Predicted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
